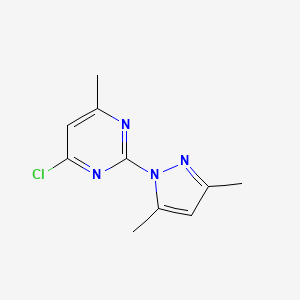

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

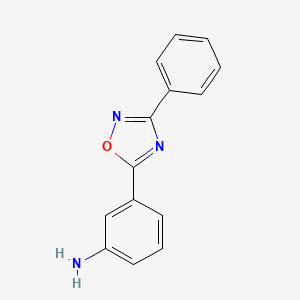

“N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and to the rest of the molecule .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, N-methylated polypeptides can be synthesized via the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The polymerization and the resulting polymers are significantly affected by the steric demand of both the initiators and the monomers .Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups and a heterocyclic ring. The structure would be influenced by factors such as the steric demand of the groups attached to the molecule .Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by the presence of the dimethylamino group and the pyrimidine ring. N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, DMAPAA™-MHQ, a cationic amide monomer with high hydrolysis resistance, has a much stronger base strength (Pka=10.35) than DMAEA™ and dimethylaminoethyl methacrylate .Applications De Recherche Scientifique

Synthetic Opioids Research

A detailed review focuses on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, emphasizing the significance of international early warning systems in tracking emerging psychoactive substances. Such research underscores the importance of pre-emptive studies to ensure early detection and assessment of new substances' risks (Sharma et al., 2018).

Alzheimer's Disease Imaging

Progress in developing amyloid imaging ligands for Alzheimer's disease has been reviewed, highlighting the potential of PET amyloid imaging techniques in understanding pathophysiological mechanisms and aiding early detection of the disease. This includes the study of radioligands such as [18F] FDDNP and 11C-PIB, which have shown promise in detecting amyloid in the brain of Alzheimer's patients (Nordberg, 2007).

Liquid Crystal Research

The transitional properties of methylene-linked liquid crystal dimers, such as the twist-bend nematic phase, have been reported. This research contributes to the understanding of liquid crystal phases and their potential applications in display technologies and other fields (Henderson & Imrie, 2011).

Pharmacology and Toxicology

A comprehensive chapter reviews the pharmacology and toxicology of N-Benzylphenethylamine ("NBOMe") hallucinogens, providing insights into their effects, metabolism, and the associated risks of toxicity. This information is crucial for understanding the safety profiles of these substances and their impact on public health (Halberstadt, 2017).

Orientations Futures

The future directions for research on “N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide” could involve exploring its potential applications in various fields. For instance, amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils . Additionally, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization .

Propriétés

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-5-23-15-8-6-13(7-9-15)16(22)18-11-14-10-12(2)19-17(20-14)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJPZXZFNKHRKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)

![5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2890120.png)

![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)

![3,5-dimethyl-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890132.png)